

N-(4-cyanophenyl)-4-methoxybenzamide: A Technical Guide for Medicinal Chemistry

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Compound of Interest

Compound Name: *N*-(4-cyanophenyl)-4-methoxybenzamide

Cat. No.: B234523

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Disclaimer: Publicly available information on the specific biological activity and medicinal chemistry applications of **N-(4-cyanophenyl)-4-methoxybenzamide** is limited. This guide provides a comprehensive overview of its chemical properties and a plausible synthesis protocol. The discussion on potential therapeutic applications and mechanisms of action is based on studies of structurally related benzamide derivatives and should be considered speculative until confirmed by direct experimental evidence for this specific compound.

Introduction

N-(4-cyanophenyl)-4-methoxybenzamide is a member of the benzamide class of compounds, a well-established scaffold in medicinal chemistry with a wide range of pharmacological activities. The structure features a central amide linkage connecting a 4-methoxyphenyl group and a 4-cyanophenyl group. The methoxy group can act as a hydrogen bond acceptor and influence the molecule's electronic properties and metabolic stability. The cyano group is a versatile functional group that can participate in various interactions and is often used as a bioisostere for other functional groups in drug design.

This technical guide aims to provide researchers, scientists, and drug development professionals with a summary of the known chemical properties, a detailed potential synthesis protocol, and an exploration of possible therapeutic avenues for **N-(4-cyanophenyl)-4-methoxybenzamide** based on the activities of related molecules.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of **N-(4-cyanophenyl)-4-methoxybenzamide** is presented in Table 1.

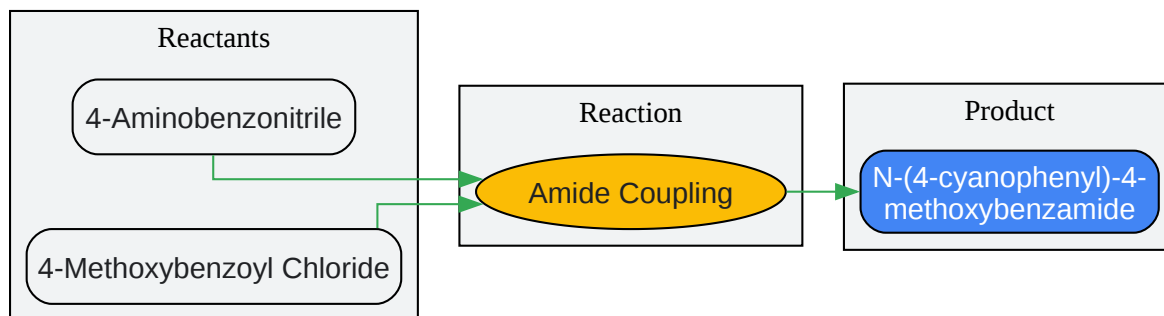
Property	Value	Source
Molecular Formula	C ₁₅ H ₁₂ N ₂ O ₂	[1]
Molecular Weight	252.27 g/mol	[1]
CAS Number	134925-97-6	[1]
Melting Point	155 - 156 °C	[1]
Boiling Point (Predicted)	365.7 ± 27.0 °C	
Density (Predicted)	1.24 ± 0.1 g/cm ³	
pKa (Predicted)	12.24 ± 0.70	
XLogP3	2.89218	
PSA (Polar Surface Area)	62.12 Å ²	[1]

Synthesis and Experimental Protocols

The synthesis of **N-(4-cyanophenyl)-4-methoxybenzamide** can be achieved through a standard amide coupling reaction between 4-methoxybenzoyl chloride and 4-aminobenzonitrile.

General Synthesis Workflow

A general workflow for the synthesis is depicted below.



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A plausible synthetic workflow for **N-(4-cyanophenyl)-4-methoxybenzamide**.

Detailed Experimental Protocol

This protocol is a standard procedure for amide synthesis and may require optimization for this specific reaction.

Materials:

- 4-Methoxybenzoyl chloride
- 4-Aminobenzonitrile
- Anhydrous dichloromethane (DCM) or a similar aprotic solvent
- Triethylamine (TEA) or another suitable base
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for chromatography

Procedure:

- **Reaction Setup:** To a solution of 4-aminobenzonitrile (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq). Stir the solution at room temperature.
- **Addition of Acyl Chloride:** Slowly add a solution of 4-methoxybenzoyl chloride (1.1 eq) in anhydrous DCM to the stirred solution of 4-aminobenzonitrile.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo to obtain the crude product.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure **N-(4-cyanophenyl)-4-methoxybenzamide**.
- **Characterization:** Characterize the final product by ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its identity and purity.

Potential Therapeutic Applications and Mechanism of Action (Inferred from Related Compounds)

While no specific biological data for **N-(4-cyanophenyl)-4-methoxybenzamide** has been found, the benzamide scaffold is present in numerous bioactive molecules. The following sections discuss potential therapeutic areas based on the activities of structurally similar compounds.

Antiviral Activity

Derivatives of N-phenylbenzamide have shown promising antiviral activities. For instance, a study on N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide demonstrated its efficacy against both wild-type and drug-resistant Hepatitis B Virus (HBV).

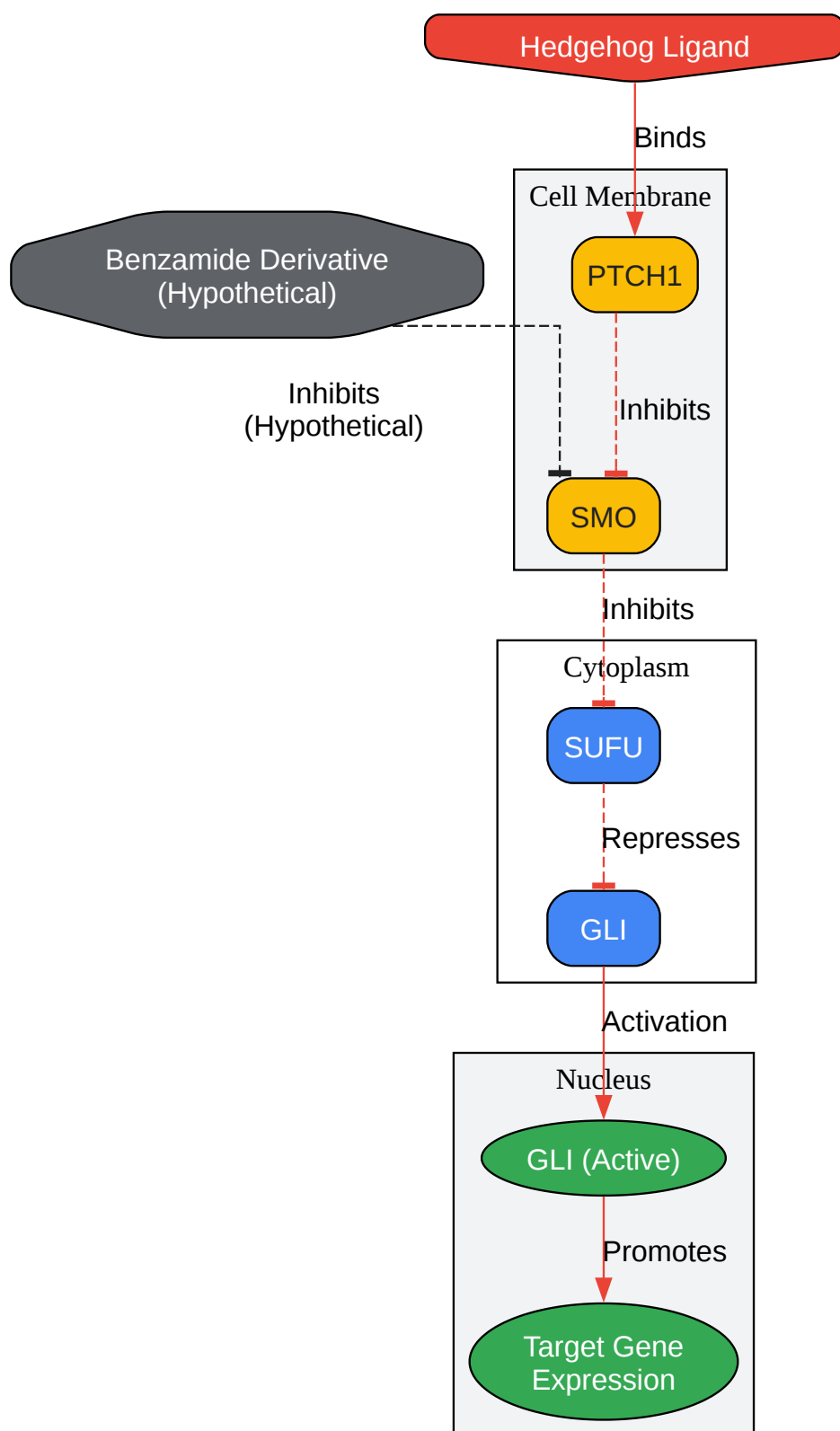
Compound	Target	IC ₅₀	Reference
N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide	Wild-type HBV	1.99 μ M	
N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide	Drug-resistant HBV	3.30 μ M	

The proposed mechanism of action for this class of compounds involves the upregulation of the host antiviral protein APOBEC3G (A3G), which can inhibit HBV replication. It is plausible that **N-(4-cyanophenyl)-4-methoxybenzamide** could exhibit similar antiviral properties, though this requires experimental validation.

Hedgehog Signaling Pathway Inhibition

Certain 2-methoxybenzamide derivatives have been identified as inhibitors of the Hedgehog (Hh) signaling pathway. The Hh pathway plays a crucial role in embryonic development and its aberrant activation is implicated in several cancers. The inhibition of this pathway is a validated strategy for cancer therapy. The core benzamide structure in **N-(4-cyanophenyl)-4-methoxybenzamide** suggests that it could potentially interact with components of the Hh pathway, such as the Smoothened (Smo) receptor.

Below is a simplified diagram of the Hedgehog signaling pathway, a potential target for benzamide derivatives.



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Hypothetical inhibition of the Hedgehog pathway by a benzamide derivative.

Conclusion

N-(4-cyanophenyl)-4-methoxybenzamide is a readily synthesizable compound belonging to the medicinally important benzamide class. While direct biological data is currently lacking, the structural similarity to known antiviral agents and Hedgehog pathway inhibitors suggests that this compound could be a valuable starting point for drug discovery programs in oncology and virology. Further investigation into its biological activities is warranted to elucidate its therapeutic potential. The experimental protocols and inferred mechanisms of action presented in this guide provide a foundation for future research endeavors.

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References

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